

# In-Depth Technical Guide on *tert*-Butyl ((1*R*,2*S*)-2-hydroxycyclopentyl)carbamate

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## Compound of Interest

Compound Name: *tert*-Butyl ((1*R*,2*S*)-2-hydroxycyclopentyl)carbamate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and the potential applications of ***tert*-butyl ((1*R*,2*S*)-2-hydroxycyclopentyl)carbamate**, a chiral building block of significant interest in medicinal chemistry.

## Core Molecular Data

***tert*-Butyl ((1*R*,2*S*)-2-hydroxycyclopentyl)carbamate** is a carbamate-protected amino alcohol. Its specific stereochemistry makes it a valuable component in the asymmetric synthesis of complex molecules.

## Molecular Weight and Composition

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The molecular formula for ***tert*-butyl ((1*R*,2*S*)-2-hydroxycyclopentyl)carbamate** is C<sub>10</sub>H<sub>19</sub>NO<sub>3</sub>. The table below details the calculation of its molecular weight.

Element	Symbol	Count	Atomic Weight (amu)	Total Weight (amu)
Carbon	C	10	12.011	120.11
Hydrogen	H	19	1.008	19.152
Nitrogen	N	1	14.007	14.007
Oxygen	O	3	15.999	47.997
Total	201.266			

The calculated molecular weight is 201.27 g/mol .

## Proposed Experimental Protocol: Synthesis

While a specific protocol for the direct synthesis of **tert-butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate** is not readily available in the reviewed literature, a plausible and efficient method can be adapted from the synthesis of analogous compounds, such as trans-tert-butyl-2-aminocyclopentylcarbamate. The following proposed protocol involves the diastereoselective opening of a cyclopentene oxide, followed by protection of the resulting amino group.

Objective: To synthesize **tert-butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate**.

Materials:

- Cyclopentene oxide
- Benzylamine
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Sodium bicarbonate (NaHCO<sub>3</sub>)
- Dichloromethane (DCM)
- Methanol (MeOH)

- Magnesium sulfate ( $\text{MgSO}_4$ )
- Ethyl acetate (EtOAc)
- Hexanes
- Silica gel for column chromatography

#### Procedure:

- **Ring Opening of Cyclopentene Oxide:** In a round-bottom flask, dissolve cyclopentene oxide in methanol. Add benzylamine and stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up and Extraction:** Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol. Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude amino alcohol intermediate, (1R,2S)-2-(benzylamino)cyclopentan-1-ol.
- **Boc Protection:** Dissolve the crude amino alcohol in dichloromethane. Add di-tert-butyl dicarbonate and a catalytic amount of a suitable base (e.g., triethylamine). Stir the mixture at room temperature for 12-18 hours.
- **Purification:** After the reaction is complete, wash the mixture with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure **tert-butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate**.

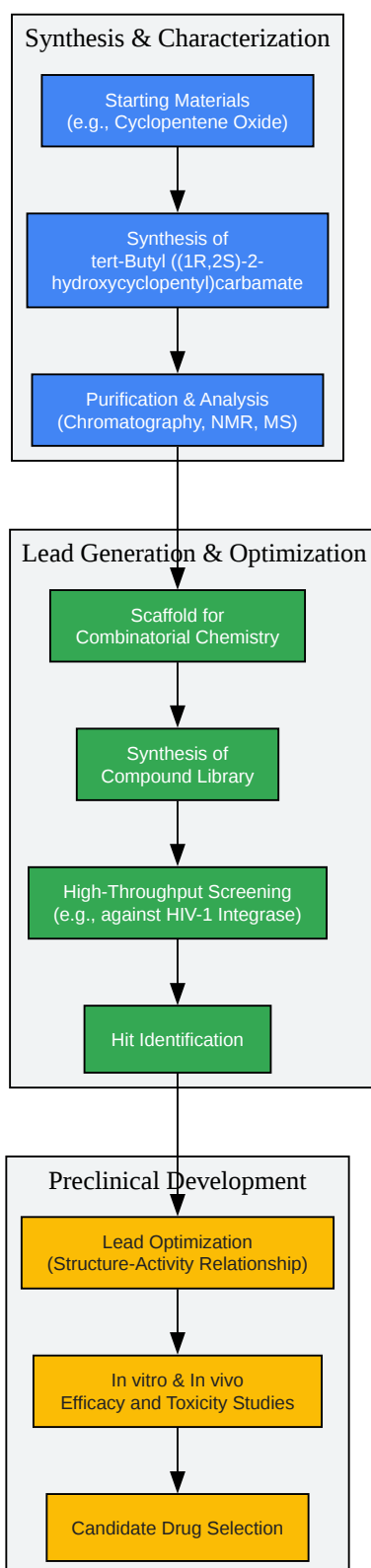
## Applications in Drug Discovery

Carbamate-containing molecules are prevalent in modern pharmaceuticals due to their chemical stability and ability to act as peptide bond surrogates.<sup>[1]</sup> Chiral building blocks like **tert-butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate** are particularly valuable. Analogs of this compound have been utilized as key intermediates in the synthesis of potent therapeutic agents.

For instance, a structurally similar compound, tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate, serves as a crucial starting material for the development of cyclopentane-based HIV-1 integrase inhibitors.[2] Furthermore, this class of molecules provides a versatile scaffold for creating novel cyclopentene derivatives with potential anti-inflammatory properties.[2]

## Logical Workflow and Visualization

The utility of **tert-butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate** as a chiral building block can be contextualized within a typical drug discovery and development workflow. The following diagrams illustrate this process.



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Caption: Drug Discovery Workflow Utilizing a Chiral Building Block.

The diagram above illustrates a simplified workflow where a synthesized chiral building block, such as **tert-butyl ((1R,2S)-2-hydroxycyclopentyl)carbamate**, is used to generate a library of compounds for screening and subsequent development.



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## References

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- 2. Buy Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate | 178152-48-2 [smolecule.com]
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